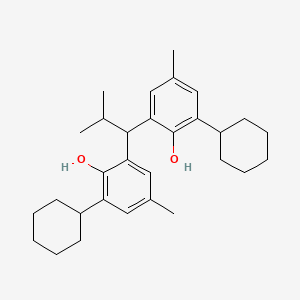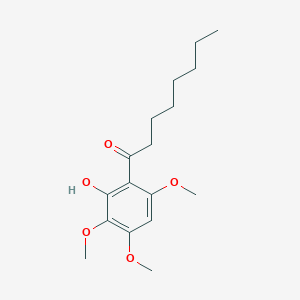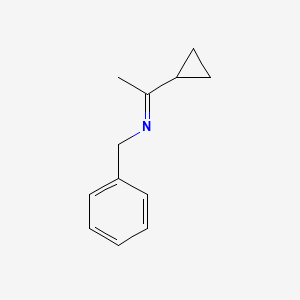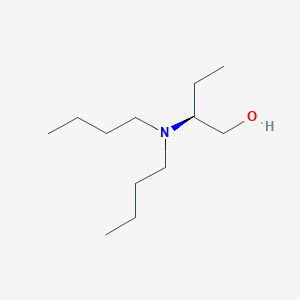
(2S)-2-(Dibutylamino)butan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Dibutylamino)butan-1-OL is an organic compound characterized by the presence of a secondary amine and a primary alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Dibutylamino)butan-1-OL typically involves the reaction of (S)-2-chlorobutan-1-ol with dibutylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The primary alcohol group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The secondary amine group can participate in substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of (2S)-2-(Dibutylamino)butanal or (2S)-2-(Dibutylamino)butanoic acid.
Reduction: Formation of (2S)-2-(Dibutylamino)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Dibutylamino)butan-1-OL has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including chiral compounds and heterocycles.
Industrial Processes: It can be used as a solvent or reagent in various industrial chemical processes, including polymerization and catalysis.
Wirkmechanismus
The mechanism of action of (2S)-2-(Dibutylamino)butan-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The primary alcohol and secondary amine groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-(Diethylamino)butan-1-OL
- (2S)-2-(Dipropylamino)butan-1-OL
- (2S)-2-(Dibutylamino)pentan-1-OL
Comparison: (2S)-2-(Dibutylamino)butan-1-OL is unique due to its specific combination of a secondary amine and a primary alcohol group, which imparts distinct reactivity and properties. Compared to (2S)-2-(Diethylamino)butan-1-OL and (2S)-2-(Dipropylamino)butan-1-OL, the dibutylamino group provides increased steric bulk and hydrophobicity, potentially affecting its solubility and interaction with other molecules. The additional carbon in (2S)-2-(Dibutylamino)pentan-1-OL may influence its reactivity and physical properties.
Eigenschaften
CAS-Nummer |
162956-97-0 |
|---|---|
Molekularformel |
C12H27NO |
Molekulargewicht |
201.35 g/mol |
IUPAC-Name |
(2S)-2-(dibutylamino)butan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-4-7-9-13(10-8-5-2)12(6-3)11-14/h12,14H,4-11H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
NBVLQSNKFPIEDW-LBPRGKRZSA-N |
Isomerische SMILES |
CCCCN(CCCC)[C@@H](CC)CO |
Kanonische SMILES |
CCCCN(CCCC)C(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
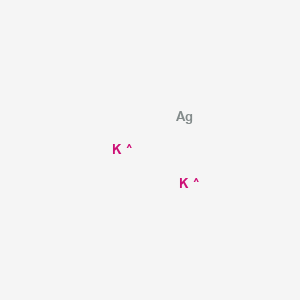
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
